
Ethyl 4-phenylbutanoate
Overview
Description
Ethyl 4-phenylbutanoate (CAS: 10031-93-3) is an ester derivative characterized by a four-carbon aliphatic chain with a phenyl group at the fourth carbon and an ethyl ester moiety. It is synthesized via nickel-catalyzed reductive alkylation using bromobenzene and ethyl 4-bromobutanoate, achieving yields up to 86% with catalysts like 4,4’-dimethoxy-2,2’-bipyridine . Its molecular formula is $ \text{C}{12}\text{H}{16}\text{O}_2 $, with a molecular weight of 192.115 g/mol . The compound is typically isolated as a pale yellow oil and is relevant in organic synthesis and flavor/fragrance industries due to its structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate while minimizing by-products. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial processes to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylbutanoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-phenylbutanoic acid.
Reduction: 4-phenylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Intermediate for Drug Synthesis
E4PB serves as a crucial intermediate in the synthesis of antihypertensive drugs. Its derivative, ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB), is produced through microbial reduction and has been shown to have a high enantiomeric excess, making it suitable for pharmaceutical applications .
Antihypertensive Agents
EHPB is utilized in the production of several ACE inhibitors, which are essential for treating hypertension and heart failure. Research indicates that EHPB can be synthesized with high yields using specific microbial strains such as Rhodotorula minuta and Candida holmii, achieving enantiomeric excesses of up to 95% .
Enzymatic Reduction
Recent studies have demonstrated the use of baker's yeast in the reduction of E4PB to produce EHPB. The coupling of bioreaction and separation processes has enhanced product yield significantly, indicating a promising method for large-scale production .
Thermosensitive Ionic Liquids
Innovative approaches employing thermosensitive ionic liquids have improved the efficiency of biocatalysis involving E4PB. This method allows for better mass transfer and higher yields compared to traditional biphasic systems .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-phenylbutanoate in biological systems involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors, it plays a role in inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s effects are mediated through its interaction with the active site of the enzyme, leading to competitive inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Cyano-4-Oxo-2-(2-Oxo-2-Phenylethyl)-4-Phenylbutanoate (3a)
- Structure: Features a cyano group, two ketone groups, and an extended phenyl-substituted chain.
- Synthesis : Prepared via condensation reactions, yielding 80% product with distinct IR peaks at 2250 cm$^{-1}$ (C≡N) and 1722 cm$^{-1}$ (ester C=O) .
- Key Differences: The presence of electron-withdrawing cyano and ketone groups enhances reactivity toward nucleophilic attacks compared to ethyl 4-phenylbutanoate, which lacks such functional groups.
Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)Amino)-2-Methylenebutanoate (4f)
- Structure: Contains a fluorine substituent on the phenyl ring and an amino-methoxyphenyl group.
- Synthesis : Achieved through a multi-step process involving reductive amination and dehydration, yielding 85% product. HRMS confirms a molecular weight of 344.1658 g/mol .
- Key Differences : Fluorine’s electronegativity increases metabolic stability and alters lipophilicity, making 4f more suited for pharmaceutical applications than the parent compound .
Mthis compound (HMDB0036385)
- Structure: Methyl ester analog of this compound.
- Properties : Classified as a fatty acid methyl ester with a molecular weight of 178.099 g/mol.
- Key Differences : The shorter methyl ester chain reduces steric hindrance and increases volatility compared to the ethyl derivative, influencing its applications in fragrances .
Ethyl 4-Hydroxybutanoate
- Structure : Replaces the phenyl group with a hydroxyl moiety.
- Properties : Molecular weight 132.1577 g/mol ($ \text{C}6\text{H}{12}\text{O}_3 $) with a polar hydroxyl group, enhancing water solubility.
- Key Differences : The absence of an aromatic ring limits its use in hydrophobic matrices but makes it a precursor for biodegradable polymers .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: this compound’s synthesis using nickel catalysts (76–86% yield) is more efficient than derivatives requiring multi-step reactions (e.g., 4f: 85% over 24 hours) .
Functional Group Impact: Electron-withdrawing groups (e.g., cyano in 3a) increase reactivity but reduce stability, whereas electron-donating groups (e.g., methoxy in 4f) enhance solubility .
Biological Activity
Ethyl 4-phenylbutanoate is an organic compound classified as a fatty acid ester, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by case studies and research findings.
- Molecular Formula : C₁₂H₁₆O₂
- Molar Mass : 192.25 g/mol
- Structure : this compound features an ethyl group attached to a phenylbutanoate backbone, contributing to its unique chemical behavior and biological interactions.
Biological Activity
This compound exhibits several biological activities that are primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive agents.
Pharmacological Significance
- ACE Inhibition : this compound is recognized as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension. ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure .
- Synthesis of Therapeutics : The compound is involved in synthesizing drugs such as lisinopril and enalapril, which are widely used in clinical settings to treat high blood pressure and heart failure .
- Biocatalytic Applications : Recent studies highlight the use of biocatalysts for the efficient reduction of related compounds like ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, showcasing the compound's importance in green chemistry practices .
Synthesis Methods
This compound can be synthesized through various methods:
- Microbial Reduction : Utilizing microorganisms such as Rhodotorula minuta and Candida holmii, researchers have achieved high enantiomeric excesses in the production of related compounds via biocatalytic processes .
- Chemical Synthesis : Traditional chemical methods involve the esterification of phenylbutyric acid with ethanol under acidic conditions. However, these methods may produce unwanted byproducts compared to biocatalytic approaches .
Case Study 1: Synthesis of Antihypertensive Agents
A study demonstrated that this compound serves as a critical intermediate in synthesizing various ACE inhibitors. The research indicated that using biocatalysts improved yield and selectivity compared to conventional methods .
Case Study 2: Biocatalysis for Drug Development
Another investigation focused on employing recombinant enzymes from Bacillus species to convert ethyl 2-oxo-4-phenylbutyrate into its corresponding alcohol with high enantioselectivity. This method not only enhances efficiency but also reduces environmental impact .
Research Findings
Research indicates that this compound influences various metabolic pathways:
- It has been shown to interact with enzymes involved in drug metabolism, potentially affecting pharmacodynamics and pharmacokinetics when used in formulations .
- The compound's structure allows it to modulate biological activities related to cell signaling pathways, which can be leveraged for therapeutic applications beyond hypertension management .
Comparative Analysis
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl (R)-2-Hydroxy-4-phenylbutyrate | Hydroxyl group addition | Used as an intermediate for ACE inhibitors |
Ethyl 2-Oxo-4-phenylbutanoate | Lacks hydroxyl group | Precursor for various synthetic pathways |
Ethyl 3-Oxo-4-phenylbutanoate | Contains a keto group | Involved in synthesizing antiprion compounds |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-phenylbutanoate, and how do their yields and purity compare under varying conditions?
- Methodological Answer : this compound (CAS 10031-93-3) is typically synthesized via esterification of 4-phenylbutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification using ethyl acetate. Yield optimization requires controlling reaction time (6–24 hours), temperature (60–110°C), and molar ratios (acid:alcohol = 1:2–1:5). Purity is validated via gas chromatography (GC) or HPLC, with reported yields ranging from 65% to 85% depending on catalyst efficiency and solvent choice (e.g., toluene vs. dichloromethane) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are their validation parameters?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR). Gas chromatography-mass spectrometry (GC-MS) quantifies purity, with retention indices calibrated against NIST reference data . Validation includes linearity (R² > 0.99), limit of detection (LOD < 0.1%), and reproducibility (RSD < 2% for triplicate runs). Fourier-transform infrared spectroscopy (FTIR) confirms ester C=O stretching (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the catalytic efficiency of different Lewis acid catalysts in the esterification of 4-phenylbutanoic acid?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., ZnCl₂ vs. FeCl₃) may arise from solvent polarity, moisture sensitivity, or side reactions. A systematic approach involves:
- Controlled experiments : Compare catalysts under identical conditions (temperature, solvent, stoichiometry).
- Kinetic studies : Use in-situ FTIR or GC to monitor reaction progress and calculate turnover frequencies (TOF).
- Post-reaction analysis : Employ ICP-OES to detect metal leaching, which may deactivate catalysts. Statistical tools like ANOVA can identify significant differences in yield and purity .
Q. What statistical approaches are recommended for analyzing variability in reaction kinetics studies of this compound synthesis?
- Methodological Answer : To address variability:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (temperature, catalyst loading, time).
- Error analysis : Calculate confidence intervals for rate constants using nonlinear regression (e.g., Levenberg-Marquardt algorithm).
- Uncertainty quantification : Apply Monte Carlo simulations to propagate errors from measurement tools (e.g., GC peak integration).
- Data reconciliation : Cross-validate kinetic models with Arrhenius plots and Eyring equations to identify outliers .
Q. What novel applications of this compound are emerging in pharmaceutical or material science research, and how are these validated experimentally?
- Methodological Answer : Recent studies explore its use as a flavorant in drug formulations or a monomer in biodegradable polymers. Validation strategies include:
- In vitro assays : Test stability under simulated physiological conditions (pH 7.4, 37°C) using HPLC.
- Thermal analysis : Differential scanning calorimetry (DSC) assesses polymer glass transition temperatures (Tg) when copolymerized with lactides .
- Toxicity profiling : Conduct cytotoxicity assays (e.g., MTT) on human cell lines to establish safe thresholds .
Q. Methodological Considerations for All Studies
- Data Presentation : Raw data (e.g., GC chromatograms, NMR spectra) should be archived in appendices, with processed data (normalized yields, statistical summaries) in the main text .
- Critical Analysis : Discuss limitations (e.g., solvent environmental impact, scalability) and propose refinements, such as greener catalysts or flow chemistry setups .
Properties
IUPAC Name |
ethyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNXKFGVQQNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143132 | |
Record name | Ethyl 4-phenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless slightly oily liquid; Fruity, floral aroma | |
Record name | Ethyl 4-phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
275.00 to 276.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl 4-phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.986-0.992 | |
Record name | Ethyl 4-phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-93-3 | |
Record name | Ethyl 4-phenylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10031-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-phenyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-phenylbutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163318 | |
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Record name | Ethyl 4-phenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanoic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-PHENYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55 | |
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Record name | Ethyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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